molecular formula C7H7BClFO3 B13726370 (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid

(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid

Cat. No.: B13726370
M. Wt: 204.39 g/mol
InChI Key: JLLKHEXSRRPRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid is a substituted arylboronic acid characterized by a chloro group at position 4, a fluoro group at position 3, and a methoxy group at position 5 on the phenyl ring. This trifunctional substitution pattern imparts unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials science applications. Its molecular formula is C₇H₆BClFO₃, with a monoisotopic mass of 216.997 Da. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which lower the pKa of the boronic acid group, enhancing its Lewis acidity and binding affinity toward diols or biomolecules .

Properties

Molecular Formula

C7H7BClFO3

Molecular Weight

204.39 g/mol

IUPAC Name

(4-chloro-3-fluoro-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO3/c1-13-6-3-4(8(11)12)2-5(10)7(6)9/h2-3,11-12H,1H3

InChI Key

JLLKHEXSRRPRIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)Cl)OC)(O)O

Origin of Product

United States

Preparation Methods

Lithiation and Subsequent Borylation

One of the primary synthetic routes involves the lithiation of a suitably substituted aromatic precursor followed by reaction with a boron electrophile:

  • Starting Material: 2-chloro-6-fluoroanisole (2-chloro-6-fluoro-3-methoxybenezene)
  • Reagents: n-butyllithium (n-BuLi) for lithiation; trimethyl borate (B(OMe)₃) or other boronic acid precursors for borylation
  • Procedure:
    • React 2-chloro-6-fluoroanisole with n-butyllithium at low temperature to generate the aryllithium intermediate.
    • Quench the reaction with trimethyl borate.
    • Hydrolyze the intermediate to yield the boronic acid.
  • Isolation: The product is extracted into an organic solvent such as ethyl acetate or acetonitrile, followed by acidification and separation of layers.
  • Yield and Purity: Yields greater than 90% are achievable with purity exceeding 95% after drying and vacuum treatment.

Miyaura Borylation (Palladium-Catalyzed Cross-Coupling)

Another widely used method is the palladium-catalyzed borylation of halogenated aromatic precursors:

  • Starting Material: 4-chloro-3-fluoro-5-methoxybromobenzene or related halogenated compounds
  • Reagents: Bis(pinacolato)diboron as the boron source, palladium catalyst such as Pd(dppf)Cl₂, and base like potassium acetate (KOAc)
  • Reaction Conditions:
    • Solvent: Anhydrous dioxane
    • Temperature: 80–100 °C
    • Catalyst loading: 2–5 mol%
    • Reaction time: Several hours depending on scale and conditions
  • Purification: Column chromatography on silica gel using hexane/ethyl acetate or recrystallization from methanol/water.
  • Outcome: High purity (>95%) and good yields are typically reported.

Salt-Assisted Extraction and Isolation

For purification and isolation of the boronic acid after synthesis:

  • Addition of salts such as sodium chloride (NaCl) to the aqueous-organic mixture improves phase separation and extraction efficiency.
  • The aqueous and organic layers are separated, and the organic phase containing the boronic acid is concentrated.
  • Further drying under vacuum yields a white solid with purity often above 95% and yield around 90% or higher.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Lithiation and Borylation 2-chloro-6-fluoroanisole n-BuLi, B(OMe)₃ Low temp lithiation, hydrolysis >90 >95 Requires careful temperature control
Miyaura Borylation 4-chloro-3-fluoro-5-methoxybromobenzene Bis(pinacolato)diboron, Pd catalyst, KOAc 80–100 °C, dioxane solvent 85–95 >95 Palladium catalyst critical
Salt-Assisted Extraction Crude boronic acid mixture NaCl Phase separation, vacuum drying ~90 >95 Improves isolation and purity

Detailed Research Outcomes and Analysis

Lithiation Route

  • The lithiation of 2-chloro-6-fluoroanisole with n-butyllithium generates a highly reactive aryllithium intermediate, which is then quenched with trimethyl borate.
  • This method allows for regioselective introduction of the boronic acid moiety.
  • The reaction mixture is typically worked up by aqueous acidification and extraction with organic solvents such as ethyl acetate or acetonitrile.
  • The isolated boronic acid is obtained as a white solid after drying.
  • Purity levels are confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, showing minimal boroxine or other impurities.

Miyaura Borylation

  • The palladium-catalyzed cross-coupling of halogenated aromatic compounds with bis(pinacolato)diboron is a robust and scalable method.
  • Reaction parameters such as catalyst loading, temperature, and solvent choice strongly influence the yield and purity.
  • Typical reaction conditions involve 2–5 mol% palladium catalyst, potassium acetate as base, and anhydrous dioxane as solvent.
  • The reaction proceeds smoothly at 80–100 °C, with completion times ranging from a few hours to overnight.
  • Purification by column chromatography or recrystallization yields high-purity boronic acid suitable for sensitive synthetic applications.

Isolation Techniques

  • Adding sodium chloride to the aqueous-organic reaction mixture enhances phase separation efficiency.
  • Multiple extractions with acetonitrile improve recovery of the boronic acid.
  • Concentration and vacuum drying yield a solid product with purity often exceeding 95%.
  • This approach reduces the need for extensive purification steps and allows direct use of the boronic acid solution in subsequent coupling reactions if desired.

Characterization of the Prepared Compound

These characterization techniques confirm the structural integrity and high purity of the synthesized compound, ensuring suitability for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or organic solvent .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Boronic Acids

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties
(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid 4-Cl, 3-F, 5-OCH₃ C₇H₆BClFO₃ 216.997 High Lewis acidity, low pKa (~7.5)*
(4-Chloro-3-hydroxyphenyl)boronic acid 4-Cl, 3-OH C₆H₅BClO₃ 173.367 Higher pKa (~8.2), reduced stability
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid 4-Cl, 2-F, 5-OCH₃ C₇H₆BClFO₃ 216.997 Altered regioselectivity in coupling reactions
(3,5-Difluoro-4-methoxyphenyl)boronic acid 3-F, 5-F, 4-OCH₃ C₇H₆BF₂O₃ 201.925 Enhanced acidity (pKa ~7.0)
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid 3-Cl, 4-OH, 5-OCH₃ C₇H₇BClO₄ 217.444 pH-sensitive solubility

*Estimated based on substituent effects from .

  • Electron-Withdrawing Effects: The chloro and fluoro groups lower the pKa of the boronic acid compared to non-halogenated analogs. For example, phenylboronic acid (pKa ~8.86) is less acidic than this compound due to reduced electron density at the boron center .

Antiproliferative Effects

For example:

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells, attributed to interactions with serine proteases or transcription factors .
  • (2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl)boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) in appressorium inhibition.

The chloro and fluoro substituents in this compound may enhance target binding through halogen bonding, a feature absent in non-halogenated analogs like phenylboronic acid.

Biological Activity

(4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development and therapeutic applications.

The compound contains several functional groups that contribute to its reactivity and biological activity:

  • Chloro Group : Enhances electrophilicity and can participate in nucleophilic substitution reactions.
  • Fluoro Group : Modifies electronic properties and can influence the compound's binding affinity to biological targets.
  • Methoxy Group : Increases lipophilicity, which may enhance membrane permeability.
PropertyValue
Molecular FormulaC10_{10}H9_{9}ClF O2_{2}B
Molecular Weight229.54 g/mol
Log P1.03
SolubilitySoluble in organic solvents

This compound is known to interact with various enzymes and receptors, modulating their activity. The presence of the chloro, fluoro, and methoxy groups plays a crucial role in determining the compound's binding affinity and selectivity for its targets.

Research Findings

  • Anticancer Activity : Studies have indicated that boronic acids can inhibit certain kinases involved in cancer progression. For instance, compounds structurally similar to this compound have shown promising results against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor, particularly in metabolic pathways relevant to cancer and other diseases. Its ability to form reversible covalent bonds with target enzymes enhances its efficacy .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of boronic acids exhibit antimicrobial activity against various pathogens, including bacteria and viruses .

Case Study 1: CDK Inhibition

A recent study explored the inhibitory effects of boronic acid derivatives on CDK9, revealing an IC50 value of 13 nM for a closely related compound. This highlights the potential of this compound as a selective CDK inhibitor with implications for cancer therapy .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that boronic acid derivatives can effectively inhibit the growth of several bacterial strains, suggesting a potential application in developing new antibiotics .

Table 2: Biological Activity Comparison

Compound NameIC50 (nM)Activity Type
This compoundTBDCDK Inhibitor
4-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid13CDK Inhibitor
(3-Fluoro-4-methoxyphenyl)boronic acidTBDAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chloro-3-fluoro-5-methoxyphenyl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with precise control of temperature (e.g., 0–50°C), solvent polarity (e.g., THF or DMF), and pH (neutral to slightly basic conditions). For example, highlights the importance of solvent choice and pH in minimizing side reactions and maximizing yield. Post-synthesis, purity is confirmed via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS), with deviations in peak splitting indicating impurities or structural anomalies .

Q. How can common characterization techniques (e.g., NMR, MS) be applied to confirm the structure of this compound, and what are potential pitfalls?

  • Methodological Answer : NMR spectroscopy is critical for verifying substituent positions (e.g., chloro, fluoro, methoxy groups via 19F^{19}F-NMR and 1H^1H-NMR coupling patterns). However, boroxine formation during MS analysis (due to dehydration) can obscure molecular ion peaks. suggests derivatizing the boronic acid with diols (e.g., 1,2-ethanediol) to stabilize the compound as a cyclic boronic ester, enabling clearer detection via MALDI-MS or ESI-MS .

Q. What role does this boronic acid play in Suzuki-Miyaura cross-coupling reactions, and how do its substituents influence reactivity?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups enhance the electrophilicity of the boronic acid, facilitating transmetalation in Suzuki reactions. The methoxy group may sterically hinder coupling at the ortho position. and emphasize optimizing catalyst systems (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) to accommodate substituent effects .

Advanced Research Questions

Q. How can kinetic parameters of diol-binding interactions be determined for this boronic acid, and what methodologies (e.g., stopped-flow) are suitable?

  • Methodological Answer : Stopped-flow fluorescence spectroscopy ( ) is ideal for measuring binding kinetics. For example, mixing the boronic acid with a fluorescently tagged diol (e.g., alizarin red S) under physiological pH allows real-time monitoring of kon/koff rates. The kon values correlate with thermodynamic affinity, with fructose binding faster than glucose due to its cis-diol configuration .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound, and how does derivatization improve detection?

  • Methodological Answer : Derivatization with diols (e.g., 2,3-butanedione) converts the boronic acid into a stable boronic ester, preventing cyclization. demonstrates that this approach eliminates boroxine interference in MALDI-MS, enabling accurate molecular weight determination. Post-analysis, the ester can be hydrolyzed under mild acidic conditions to recover the original compound .

Q. How do secondary interactions (e.g., hydrophobic effects) impact the selectivity of this boronic acid in glycoprotein capture, and how can buffer conditions be optimized?

  • Methodological Answer : Non-specific hydrophobic interactions can reduce selectivity in glycoprotein binding. recommends using low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to minimize electrostatic interference. Adding competitive inhibitors (e.g., sorbitol) or surfactants (e.g., Tween-20) further suppresses non-specific binding, enhancing glycoprotein capture efficiency .

Q. What computational approaches facilitate the rational design of boronic acid-containing drug candidates using this compound as a building block?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic effects of substituents on binding affinity. Molecular docking (e.g., AutoDock Vina) can model interactions with target enzymes, such as β-lactamases. highlights substrate mimicry strategies, where the boronic acid replaces a catalytic serine residue in enzyme active sites .

Q. How can LC-MS/MS methods be validated for trace impurity analysis of this boronic acid in pharmaceuticals, following ICH guidelines?

  • Methodological Answer : As per , a triple quadrupole LC-MS/MS system in MRM mode achieves parts-per-billion sensitivity. Validation includes linearity (1–1000 ppb, R2^2 > 0.995), precision (RSD < 5%), and recovery (90–110%) tests. Matrix effects are minimized using isotopically labeled internal standards (e.g., 13C^{13}C-boronic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.